N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methoxy-1H-indol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methoxy-1H-indol-1-yl)propanamide is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This compound, characterized by its dual indole moieties, has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methoxy-1H-indol-1-yl)propanamide typically involves the coupling of indole derivatives through amide bond formation. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . This reaction is often carried out in the presence of a base such as lutidine and a solvent like dichloromethane . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methoxy-1H-indol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole rings. Reagents like halogens or sulfonyl chlorides can be used to introduce various substituents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methoxy-1H-indol-1-yl)propanamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying indole chemistry.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methoxy-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moieties can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methoxy-1H-indol-1-yl)propanamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
Strychnine: An alkaloid with potent biological activity.
The uniqueness of this compound lies in its dual indole structure, which may confer distinct biological activities and synthetic versatility.
Properties
Molecular Formula |
C23H25N3O3 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-3-(5-methoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C23H25N3O3/c1-28-15-14-26-12-9-19-20(4-3-5-22(19)26)24-23(27)10-13-25-11-8-17-16-18(29-2)6-7-21(17)25/h3-9,11-12,16H,10,13-15H2,1-2H3,(H,24,27) |
InChI Key |
FXDUQTLYOHJKNP-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CCN3C=CC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.